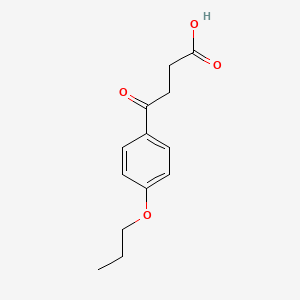

4-Oxo-4-(4-propoxyphenyl)butanoic acid

説明

4-Oxo-4-(4-propoxyphenyl)butanoic acid (CAS: 39496-82-7) is a substituted butanoic acid derivative with the molecular formula C₁₃H₁₆O₄ and a monoisotopic mass of 236.104859 g/mol . Structurally, it features a γ-keto butanoic acid backbone substituted with a 4-propoxyphenyl group at the 4-position. This compound is commercially available at ≥97% purity and is frequently utilized as a synthetic intermediate in pharmaceutical and organic chemistry research .

Key properties include:

特性

IUPAC Name |

4-oxo-4-(4-propoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-2-9-17-11-5-3-10(4-6-11)12(14)7-8-13(15)16/h3-6H,2,7-9H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZVSEPTKOAAPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365177 | |

| Record name | 4-oxo-4-(4-propoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39496-82-7 | |

| Record name | 4-oxo-4-(4-propoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(4-propoxyphenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-propoxybenzaldehyde and malonic acid.

Condensation Reaction: The 4-propoxybenzaldehyde undergoes a condensation reaction with malonic acid in the presence of a base, such as sodium ethoxide, to form the corresponding β-keto ester.

Hydrolysis and Decarboxylation: The β-keto ester is then hydrolyzed under acidic conditions to yield the corresponding β-keto acid. Subsequent decarboxylation of the β-keto acid produces 4-Oxo-4-(4-propoxyphenyl)butanoic acid.

Industrial Production Methods

Industrial production methods for 4-Oxo-4-(4-propoxyphenyl)butanoic acid may involve similar synthetic routes but are optimized for large-scale production. These methods often include:

Optimization of Reaction Conditions: Industrial processes optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products.

Purification Techniques: Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain high-purity 4-Oxo-4-(4-propoxyphenyl)butanoic acid suitable for various applications.

化学反応の分析

Types of Reactions

4-Oxo-4-(4-propoxyphenyl)butanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the keto group to an alcohol group.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-Oxo-4-(4-propoxyphenyl)butanoic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

Industry: It is used in the development of specialty chemicals and materials.

作用機序

The mechanism of action of 4-Oxo-4-(4-propoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.

類似化合物との比較

4-Oxo-4-(phenethyloxy)butanoic acid (CAS: 153824-41-0)

4-(4-Butoxyphenyl)-4-oxobutanoic acid (CAS: 63471-88-5)

Analogs with Aromatic or Heterocyclic Modifications

Fenbufen (4-Oxo-4-(4-phenylphenyl)butanoic acid, CAS: 36330-85-5)

4-Oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid

| Property | Value | Comparison to Target Compound |

|---|---|---|

| Molecular Formula | C₁₃H₁₂N₂O₃S | Thiazole hybrid |

| Bioactivity | Anti-AChE activity (IC₅₀: 0.40 µM) | Enhanced enzyme inhibition vs. non-heterocyclic analogs |

Derivatives with Functional Group Variations

4-Oxo-4-(p-tolyl)butanoic acid (CAS: 22071-22-3)

4-Oxo-4-(thiophen-2-yl)butanoic acid (CAS: 124500250)

| Property | Value | Comparison to Target Compound |

|---|---|---|

| Molecular Formula | C₈H₈O₃S | Thiophene substituent |

| Reactivity | Enhanced electrophilicity due to sulfur | Potential for unique metabolic pathways |

Key Research Findings

Pharmacological Potential

- Anti-inflammatory Activity: Amide derivatives of 4-oxo-4-(4-propoxyphenyl)butanoic acid exhibit significant anti-inflammatory effects with low ulcerogenicity, outperforming traditional NSAIDs in safety profiles .

- Antibacterial Action : Derivatives synthesized with sulfonamide groups show moderate activity against Staphylococcus aureus .

- Enzyme Inhibition : Thiazole-containing analogs demonstrate sub-micromolar IC₅₀ values against acetylcholinesterase (AChE), highlighting the role of heterocyclic modifications in enhancing bioactivity .

Structure-Activity Relationship (SAR) Insights

- Alkoxy Chain Length : Propoxy and butoxy chains balance lipophilicity and solubility better than shorter ethoxy chains, optimizing bioavailability .

- Aromatic Substituents : Biphenyl groups (as in Fenbufen) enhance anti-inflammatory potency but may increase toxicity .

- Heterocyclic Hybrids : Thiazole or pyridyl moieties improve target binding and enzyme inhibition .

Data Tables for Key Analogs

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Applications |

|---|---|---|---|---|

| 4-Oxo-4-(4-propoxyphenyl)butanoic acid | 39496-82-7 | C₁₃H₁₆O₄ | 236.27 | Anti-inflammatory agents |

| 4-Oxo-4-(phenethyloxy)butanoic acid | 153824-41-0 | C₁₂H₁₄O₄ | 222.24 | Synthetic intermediate |

| Fenbufen | 36330-85-5 | C₁₆H₁₄O₃ | 254.30 | NSAID |

| 4-Oxo-4-(thiophen-2-yl)butanoic acid | 124500250 | C₈H₈O₃S | 200.21 | Electrophilic synthon |

生物活性

4-Oxo-4-(4-propoxyphenyl)butanoic acid, with the molecular formula C13H16O4 and a molecular weight of approximately 236.27 g/mol, is an organic compound characterized by a butanoic acid backbone with a propoxyphenyl group at the fourth carbon. This compound has garnered attention due to its potential biological activities, influenced by its structural features, including the carbonyl group and the propoxyphenyl moiety which enhances lipophilicity.

The compound's reactivity is typical of carboxylic acids and ketones. It can undergo various chemical reactions, including oxidation and enolization, which are critical for its biological activity. The presence of the carbonyl group at the fourth position contributes significantly to its reactivity profile.

Preliminary studies indicate that 4-oxo-4-(4-propoxyphenyl)butanoic acid interacts with biological systems through specific binding affinities. The exact mechanism involves modulation of enzyme activity and receptor interactions, which could lead to various therapeutic effects.

Biological Activity

Research has highlighted several aspects of the biological activity of 4-oxo-4-(4-propoxyphenyl)butanoic acid:

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, which may be attributed to its ability to disrupt microbial membranes due to its lipophilic nature.

- Anticancer Activity : Investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Oxidation Reactions : The compound has been utilized in oxidation reactions, showcasing its role as a versatile intermediate in synthetic chemistry.

Kinetic and Thermodynamic Studies

A study conducted by Yogananth and Mansoor examined the oxidation kinetics of 4-oxo-4-phenylbutanoic acid (structurally similar) using tripropylammonium fluorochromate (TriPAFC) in an acetic acid-water medium. The findings revealed that the reaction follows first-order kinetics with respect to both the substrate and oxidant concentrations. The study provided insights into the enolization process, which significantly influences reaction rates.

| Parameter | Value |

|---|---|

| Temperature | 303 K |

| Solvent Composition | 50% Acetic Acid - 50% Water |

| Rate Constant | First-order with respect to [TriPAFC] and [Substrate] |

Structural Similarities

Compounds structurally related to 4-oxo-4-(4-propoxyphenyl)butanoic acid have also been studied for their biological activities. A comparative analysis highlights their unique properties:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Oxo-4-(phenyl)butanoic acid | Similar without propoxy group | Used in oxidation kinetics studies |

| 3-Oxo-3-(4-propoxyphenyl)butanoic acid | Ketone at position three | Potentially different biological properties |

| 2-Hydroxy-4-(propoxyphenyl)butanoic acid | Hydroxyl group at position two | More polar, affecting solubility |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。